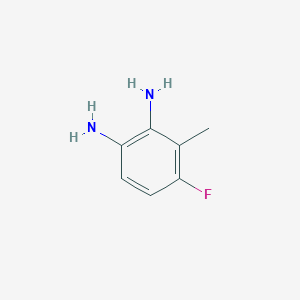

4-Fluoro-3-methylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Fluoro-3-methylbenzene-1,2-diamine is a fluorinated aromatic amine with potential applications in various chemical syntheses and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated aromatic compounds and their properties, which can be extrapolated to understand the characteristics of 4-Fluoro-3-methylbenzene-1,2-diamine.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves palladium-catalyzed reactions, such as the Buchwald-Hartwig reaction, which is used to synthesize a fluorinated tetraphenylbenzidine derivative . Similarly, the synthesis of 4-Fluoro-3-methylbenzene-1,2-diamine could potentially be achieved through analogous palladium-catalyzed amination reactions. Additionally, the synthesis of related compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, involves diazotization and bromination steps , which could be adapted for the synthesis of 4-Fluoro-3-methylbenzene-1,2-diamine by incorporating appropriate methyl and amine functionalities.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be characterized using various spectroscopic techniques, including NMR, FTIR, and X-ray crystallography . These techniques could be employed to determine the molecular structure of 4-Fluoro-3-methylbenzene-1,2-diamine, ensuring the correct placement of the fluoro and methyl groups on the benzene ring and the presence of the two amine groups.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo substitution reactions with primary amines, as demonstrated by the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with various amines . This suggests that 4-Fluoro-3-methylbenzene-1,2-diamine could also participate in substitution reactions, potentially leading to a wide range of derivatives with different substituents on the nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds, such as solubility, thermal stability, and moisture absorption, are influenced by the presence of fluorine atoms and the overall molecular structure . For instance, fluorinated polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are relevant to 4-Fluoro-3-methylbenzene-1,2-diamine, as the presence of fluorine could confer similar stability and low reactivity towards moisture, making it suitable for applications in harsh environments.

Aplicaciones Científicas De Investigación

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 4-Fluoro-3-methylbenzene-1,2-diamine is used in the synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles . These compounds have gained attention for their applications in various fields, including as inhibitors for platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A, as well as for many optoelectronic materials .

- Methods of Application or Experimental Procedures : The solvent-controllable photoreaction of 4-methoxyazobenzenes is used to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provides N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid leads to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .

- Summary of the Results or Outcomes : The study demonstrated the selective synthesis of either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by controlling the solvent and the concentration of hydrochloric acid .

For instance, in organic chemistry, such compounds can be used in multistep synthesis processes . The specific application would depend on the context of the research or the synthesis process being undertaken.

For instance, in organic chemistry, such compounds can be used in multistep synthesis processes . The specific application would depend on the context of the research or the synthesis process being undertaken.

Safety And Hazards

Propiedades

IUPAC Name |

4-fluoro-3-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGAKWLMABPVAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622085 |

Source

|

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylbenzene-1,2-diamine | |

CAS RN |

485832-95-9 |

Source

|

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)